molecular formula C13H12N6O2 B2409726 [(2-amino-9H-purin-6-yl)amino](phenyl)acetic acid CAS No. 1796895-75-4

[(2-amino-9H-purin-6-yl)amino](phenyl)acetic acid

Cat. No. B2409726
CAS RN: 1796895-75-4
M. Wt: 284.279
InChI Key: OUSQAPIJDNCNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2-amino-9H-purin-6-yl)aminoacetic acid” is a purine derivative . It’s also known as 2-Amino-6-chloro-9H-purine-9-acetic acid . The empirical formula is C7H6ClN5O2 and the molecular weight is 227.61 .


Synthesis Analysis

The synthesis of this compound can involve various methods. For instance, 2-Amino-6-chloro-9H-purine-9-acetic acid may be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates . Another method involves the use of 6-Chloroguanine and Benzyl 2-bromoacetate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Nc1nc (Cl)c2ncn (CC (O)=O)c2n1 . This represents the connectivity and arrangement of atoms in the molecule.


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used as a starting material in the synthesis of 6-decyloxy substituted purine intermediates and 6-decylthio substituted purine intermediates .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C7H6ClN5O2 and the molecular weight is 227.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved sources.

properties

IUPAC Name

2-[(2-amino-7H-purin-6-yl)amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c14-13-18-10-9(15-6-16-10)11(19-13)17-8(12(20)21)7-4-2-1-3-5-7/h1-6,8H,(H,20,21)(H4,14,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSQAPIJDNCNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-amino-9H-purin-6-yl)amino](phenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.